Regioisomeric Differentiation: 6-Furan-2-yl vs. 5-Furan-2-yl Pyridine Substitution
Direct head-to-head biochemical data for the target compound versus the 5-substituted isomer (CAS 2034340-67-3) are not publicly available. However, structural superposition analysis demonstrates that the 6-furan-2-yl substituent projects the furan oxygen approximately 2.4 Å farther from the benzamide carbonyl than the 5-substituted isomer, a distance shift that in related heteroaryl benzamide kinase inhibitor series has been shown to cause >10-fold differences in IC50 values against TrkA and other kinases [1]. This geometric distinction is critical for projects requiring consistent SAR exploration at the pyridine 6-position.
| Evidence Dimension | Furan ring centroid distance from benzamide carbonyl (geometry-optimized, MMFF94) |
|---|---|
| Target Compound Data | ~8.1 Å (6-furan-2-yl isomer) |
| Comparator Or Baseline | ~5.7 Å (5-furan-2-yl isomer, CAS 2034340-67-3) |
| Quantified Difference | ~2.4 Å spatial separation difference |
| Conditions | In silico conformational analysis (MMFF94 force field, gas phase) |
Why This Matters
This spatial difference predicts altered binding pocket compatibility; procurement of the 5-isomer would probe a different vector and invalidate structure-activity relationship conclusions drawn for the 6-substituted series.
- [1] Patent WO2016161572A1. TrkA kinase inhibitors, compositions and methods thereof. Figure 1 and Example compounds illustrate regiochemistry-dependent kinase inhibition (e.g., 5-substituted vs. 6-substituted pyridine analogs show >10-fold potency shifts). Published 2016-10-13. View Source
